molecular formula C10H9NO2S B12583137 2,4-Dimethyl-1,3-benzothiazole-5-carboxylic acid CAS No. 305381-76-4

2,4-Dimethyl-1,3-benzothiazole-5-carboxylic acid

Cat. No.: B12583137
CAS No.: 305381-76-4
M. Wt: 207.25 g/mol
InChI Key: XJOVCLHWXYYSMU-UHFFFAOYSA-N
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Description

2,4-Dimethyl-1,3-benzothiazole-5-carboxylic acid is an aromatic carboxylic acid and a member of the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is known for its diverse applications in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-1,3-benzothiazole-5-carboxylic acid can be achieved through various synthetic pathways. Common methods include:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-1,3-benzothiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or acyl groups .

Scientific Research Applications

2,4-Dimethyl-1,3-benzothiazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-1,3-benzothiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 2,4-Dimethyl-1,3-benzothiazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .

Properties

CAS No.

305381-76-4

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

2,4-dimethyl-1,3-benzothiazole-5-carboxylic acid

InChI

InChI=1S/C10H9NO2S/c1-5-7(10(12)13)3-4-8-9(5)11-6(2)14-8/h3-4H,1-2H3,(H,12,13)

InChI Key

XJOVCLHWXYYSMU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)C)C(=O)O

Origin of Product

United States

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